(R,S)-EtIn-Sabox
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Overview
Description
(R,S)-EtIn-Sabox is a chiral compound with significant potential in various scientific fields. The compound’s unique stereochemistry allows it to interact with biological systems in specific ways, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-EtIn-Sabox typically involves a series of stereoselective reactions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as crystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,S)-EtIn-Sabox undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under both nucleophilic and electrophilic conditions, depending on the substituents involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, (R,S)-EtIn-Sabox is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme-substrate interactions. Its chiral nature allows researchers to investigate how different enantiomers interact with biological molecules, providing insights into enzyme specificity and function.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological systems in specific ways makes it a candidate for drug development, particularly in the field of chiral drugs.
Industry
In industry, this compound is used in the production of fine chemicals and as a catalyst in various chemical processes. Its unique properties make it valuable for developing new materials and improving existing industrial processes.
Mechanism of Action
The mechanism of action of (R,S)-EtIn-Sabox involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(R,S)-Ibuprofen: Like (R,S)-EtIn-Sabox, (R,S)-Ibuprofen is a chiral compound with significant biological activity. its primary use is as a nonsteroidal anti-inflammatory drug.
(R,S)-Ketamine: Another chiral compound, (R,S)-Ketamine, is used primarily as an anesthetic. Its mechanism of action involves interaction with NMDA receptors in the brain.
Uniqueness
This compound is unique in its specific interactions with biological systems, making it valuable for studying enzyme-substrate interactions and developing new pharmaceuticals. Its versatility in undergoing various chemical reactions also sets it apart from other chiral compounds.
Properties
IUPAC Name |
2-[3-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)pentan-3-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-3-25(4-2,23-26-21-17-11-7-5-9-15(17)13-19(21)28-23)24-27-22-18-12-8-6-10-16(18)14-20(22)29-24/h5-12,19-22H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLUHXFWGUDHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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